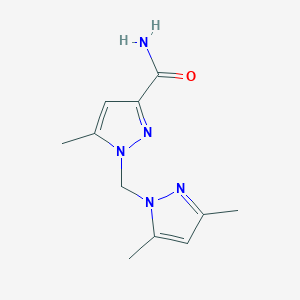![molecular formula C15H10FNO2S B11812452 Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Métodos De Preparación
The synthesis of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a thieno[3,2-c]pyridine precursor, which is then functionalized with a 2-fluorophenyl group and a methyl ester group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols
Aplicaciones Científicas De Investigación
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can be compared with other similar compounds such as:
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate: This compound has a similar structure but with a different position of the fluorine atom, which can affect its reactivity and applications.
Thieno[3,2-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Fórmula molecular |
C15H10FNO2S |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-10(6-7-20-13)14(17-12)9-4-2-3-5-11(9)16/h2-8H,1H3 |
Clave InChI |
ZPTJIKZUVHHURM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















